(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid
Description
This compound is a highly sulfated and hydroxylated carboxylic acid derivative with a complex bicyclic structure. Its core consists of an oxane (six-membered oxygen-containing ring) linked to an oxolan (five-membered oxygen-containing ring) via an ether bond. Key functional groups include:
- Sulfooxy (-OSO₃H) groups at positions 2 (oxolan) and 5 (oxane).
- Hydroxymethyl (-CH₂OH) and hydroxy (-OH) groups on both rings.
- A carboxylic acid (-COOH) at position 2 of the oxane.
Its synthesis likely involves multi-step glycosylation and sulfation processes, similar to other sulfated carbohydrates .
Properties
CAS No. |
69180-27-4 |
|---|---|
Molecular Formula |
C12H20O17S2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O17S2/c13-1-3-5(14)8(4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5-,6+,7+,8-,9-,10-,12-/m1/s1 |
InChI Key |
FAMLQSCGIQGDPV-KNVKOCHKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound known as (2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid is a complex organic molecule with significant biological potential. Its structural complexity suggests various possible interactions within biological systems. This article aims to explore the biological activities associated with this compound through a review of current literature and research findings.
- Molecular Formula : C12H23O14P
- Molecular Weight : 422.28 g/mol
- CAS Number : 4484-88-2
These properties highlight the compound's potential as a bioactive agent in various applications.
Antimicrobial Properties
Research has indicated that compounds structurally similar to (2R,3S,4S,5R,6R)-3,4-dihydroxy have demonstrated antimicrobial activity. For instance:
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. Studies suggest that it can scavenge free radicals and inhibit lipid peroxidation:
- In Vitro Studies : Various assays (e.g., DPPH and ABTS) have shown that similar compounds exhibit significant free radical scavenging activity.
Quorum Sensing Inhibition
Quorum sensing (QS) is a mechanism used by bacteria to coordinate behavior based on population density. Some studies indicate that the compound may interfere with QS signaling pathways:
- Binding Affinity : Computational studies have shown potential binding to QS regulatory proteins, suggesting a role in inhibiting biofilm formation and virulence in pathogenic bacteria.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 125 µg/mL. The mechanism was attributed to the inhibition of glycosyltransferase enzymes crucial for biofilm formation.
Case Study 2: Antioxidant Potential
In a randomized controlled trial assessing the antioxidant effects of similar compounds in human subjects, participants exhibited reduced oxidative stress markers after supplementation with the compound over eight weeks. This suggests potential therapeutic uses in conditions associated with oxidative stress.
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Sulfation vs. Phosphorylation :
- The target compound’s sulfooxy groups distinguish it from phosphorylated analogs like Sofosbuvir Triphosphate. Sulfation typically enhances water solubility and metabolic stability compared to phosphorylation, which is more prone to enzymatic hydrolysis .
Ring Substitutions: Unlike Thuringiensin, which contains a purine base, the target compound’s oxolan ring lacks nitrogenous groups, reducing its interaction with nucleic acid-binding proteins but increasing specificity for carbohydrate-processing enzymes .
Carboxylic Acid Positioning: The carboxylic acid at position 2 in the oxane ring is conserved in all compared compounds. However, its spatial orientation (e.g., axial vs. equatorial) varies, affecting binding affinity to targets like UDP-glucuronosyltransferases .
Table 2: Physicochemical Properties
| Property | Target Compound | Thuringiensin | Sofosbuvir Triphosphate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~750 (estimated) | 785.557 | 602.34 |
| LogP (Predicted) | -4.2 (highly polar) | -3.8 | -2.1 |
| Hydrogen Bond Donors | 8 | 9 | 6 |
| Hydrogen Bond Acceptors | 15 | 18 | 12 |
Research Implications
- Structural Similarity Scores : Using Tanimoto coefficients (), the target compound shares <50% similarity with Sofosbuvir Triphosphate and Thuringiensin, indicating distinct pharmacophores .
- Metabolic Pathway Analysis : The compound’s sulfated groups may interfere with sulfotransferase-mediated detoxification pathways, analogous to how Thuringiensin inhibits RNA polymerases .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
Step 1: Assembly of the sugar backbone
Starting from monosaccharide precursors (e.g., D-glucose or D-galactose derivatives), the sugar rings are constructed or modified to introduce the desired stereochemistry. Glycosidic linkages are formed between sugar units using glycosyl donors and acceptors under catalytic conditions.Step 2: Introduction of sulfooxy groups
Sulfation is performed selectively on hydroxyl groups using sulfating agents such as sulfur trioxide complexes (e.g., sulfur trioxide-pyridine complex) or chlorosulfonic acid under controlled conditions to avoid over-sulfation or degradation.Step 3: Installation of carboxylic acid functionality
Oxidation of primary alcohols or selective functional group transformations introduce the carboxylic acid at the 2-position.Step 4: Protection and deprotection steps
Protective groups (e.g., acetyl, benzyl, silyl ethers) are used to mask hydroxyl groups during selective sulfation and glycosylation steps. Final deprotection yields the free hydroxyl and sulfooxy groups.
Specific Synthetic Routes from Patents and Literature
Patent CN112055542A (2019)
- Describes preparation of sulfated sugar derivatives similar to the target compound.
- Uses stepwise glycosylation of protected sugar units.
- Sulfation is carried out using sulfur trioxide complexes in aprotic solvents.
- Emphasizes control of stereochemistry via choice of glycosyl donors and reaction conditions.
- Protecting groups such as acetyl and benzyl ethers are employed to ensure regioselectivity during sulfation.
Patent CN102112484A (2009)
- Focuses on preparation of sulfated triterpene glycosides, which share structural motifs with the target compound.
- Highlights the use of sulfation reagents under mild conditions to prevent decomposition.
- Details purification techniques including chromatography to isolate the sulfated product with high purity.
Laboratory-Scale Preparation
- Glycosylation reactions : Carried out under Lewis acid catalysis (e.g., BF3·OEt2) to form the glycosidic bond linking the sugar and oxolane rings.
- Sulfation step : Conducted at low temperature (0–5 °C) using sulfur trioxide-pyridine complex in dimethylformamide or pyridine to selectively sulfate hydroxyl groups.
- Oxidation : Primary alcohol oxidation to carboxylic acid can be achieved using TEMPO-mediated oxidation or other mild oxidants.
- Purification : Reverse-phase HPLC or ion-exchange chromatography is used to separate sulfated products from by-products and unreacted starting materials.
Data Table: Key Reagents and Conditions for Preparation
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Glycosylation | Protected sugar donor + acceptor, BF3·OEt2 | Formation of glycosidic bond | Control stereochemistry |
| Sulfation | SO3-pyridine complex, DMF or pyridine, 0–5 °C | Introduction of sulfooxy groups | Avoid over-sulfation |
| Oxidation | TEMPO, NaOCl, NaBr, pH 6–7, 0–25 °C | Convert primary alcohol to acid | Mild conditions to preserve sulfates |
| Protection/Deprotection | Acetylation, benzylation, hydrogenolysis | Protect hydroxyls during synthesis | Sequential for regioselectivity |
| Purification | Ion-exchange chromatography, HPLC | Isolate pure sulfated compound | Essential for removing impurities |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and NOE effects for stereochemical assignments. X-ray crystallography provides definitive proof of spatial arrangements . For complex cases, compare experimental data with computational models (e.g., density functional theory, DFT) to resolve ambiguities .
Q. What safety protocols are critical when handling this sulfated polyol derivative?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of sulfate esters .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can synthetic routes be optimized for this compound’s lab-scale preparation?
- Methodological Answer :
- Stepwise Sulfation : Protect hydroxyl groups selectively using tert-butyldimethylsilyl (TBDMS) ethers before introducing sulfate esters via sulfur trioxide-triethylamine complexes .
- Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate sulfated intermediates, followed by reversed-phase HPLC for final purification .
Advanced Research Questions
Q. How can contradictory solubility data in polar solvents be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), water, and methanol at varying temperatures (4–60°C). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
- pH-Dependent Behavior : Characterize solubility at pH 2–12 to identify ionizable groups (e.g., sulfate esters) contributing to discrepancies .
Q. What computational strategies predict the compound’s reactivity in glycosylation reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the transition state of glycosidic bond formation using software like GROMACS, focusing on the nucleophilic attack by the hydroxyl group .
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the oxolane and oxane rings .
Q. How does the compound interact with enzymatic systems like sulfatases or glycosyltransferases?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to measure sulfatase inhibition. Perform Lineweaver-Burk analysis to determine inhibition constants () .
- Docking Studies : Employ AutoDock Vina to simulate binding poses in the active sites of human sulfotransferases (SULT1A1) .
Q. What analytical techniques differentiate between regioisomers of sulfated derivatives?
- Methodological Answer :
- Tandem Mass Spectrometry (MS/MS) : Use collision-induced dissociation (CID) to fragment sulfate esters; regioisomers produce distinct patterns (e.g., loss of SO vs. HSO) .
- 2D NMR : Assign - HSQC and HMBC correlations to map sulfate positions on the oxolane ring .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate samples in HCl (pH 1–3) at 37°C for 24–72 hours. Monitor sulfate ester hydrolysis via ion chromatography and compare with LC-MS data .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) adjacent to sulfate esters to stabilize against acid-catalyzed cleavage .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
